molecular formula C2H9NO6P2 B081454 (1-Aminoethylidene)bisphosphonic acid CAS No. 15049-85-1

(1-Aminoethylidene)bisphosphonic acid

Cat. No. B081454
CAS RN: 15049-85-1
M. Wt: 205.04 g/mol
InChI Key: GPCTYPSWRBUGFH-UHFFFAOYSA-N
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Patent
US04100167

Procedure details

A 1 liter autoclave was charged with a mixture of acetonitrile (61.5 g, 1.5 moles), ISOPAR-M (300 g), and the wetting agents (7.5 g each). The mixture was pressurized with nitrogen and heated to 150° C. Melted phosphorous acid (246 g, 3.0 moles) was pumped into the reactor through 15 minutes. The reaction was continued for 3 hours, maintaining the temperature at 150° C. Water (300 g) was pumped in and the product was collected after cooling. Colorless crystals of 1-amino-1,1-diphosphono ethane was obtained as fine grains, 76% yield.
Quantity
61.5 g
Type
reactant
Reaction Step One
Quantity
246 g
Type
reactant
Reaction Step Two
Name
Quantity
300 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](#[N:3])[CH3:2].[P:4]([OH:7])([OH:6])[OH:5]>O>[NH2:3][C:1]([P:4]([OH:7])([OH:6])=[O:5])([P:4]([OH:7])([OH:6])=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
61.5 g
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
246 g
Type
reactant
Smiles
P(O)(O)O
Step Three
Name
Quantity
300 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature at 150° C
CUSTOM
Type
CUSTOM
Details
was collected
TEMPERATURE
Type
TEMPERATURE
Details
after cooling

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC(C)(P(=O)(O)O)P(=O)(O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.